Home > Products > Screening Compounds P6322 > Beta-Amyloid (14-25)
Beta-Amyloid (14-25) -

Beta-Amyloid (14-25)

Catalog Number: EVT-247366
CAS Number:
Molecular Formula:
Molecular Weight: 1389.6
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Beta-Amyloid (14-25) is a peptide fragment derived from the larger amyloid precursor protein, playing a significant role in the pathogenesis of Alzheimer's disease. This specific fragment is part of the broader family of beta-amyloid peptides, which are known for their aggregation into fibrils that form plaques in the brains of Alzheimer's patients. The study of Beta-Amyloid (14-25) is critical for understanding the molecular mechanisms underlying amyloid plaque formation and its implications in neurodegeneration.

Source

Beta-Amyloid (14-25) is synthesized within the body from the amyloid precursor protein through enzymatic cleavage by beta-secretase and gamma-secretase. This peptide, along with others such as Beta-Amyloid (1-42) and Beta-Amyloid (25-35), has been extensively studied due to its relevance in Alzheimer's disease pathology.

Classification

Beta-Amyloid peptides are classified as neurotoxic polypeptides that aggregate to form insoluble fibrils. They are categorized based on their length, with Beta-Amyloid (14-25) being a mid-length fragment that retains significant biological activity and aggregation propensity.

Synthesis Analysis

Methods

The synthesis of Beta-Amyloid (14-25) typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis process involves several key steps:

  1. Coupling: Amino acids are added one at a time, where each amino acid is activated and then coupled to the growing chain.
  2. Cleavage: The completed peptide is cleaved from the resin using strong acids such as trifluoroacetic acid.
  3. Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC), which separates peptides based on hydrophobicity.

Technical Details

The synthesis of Beta-Amyloid (14-25) can be challenging due to its tendency to aggregate during both resin attachment and in solution. Techniques such as using pseudoprolines or solubilizing tags have been developed to enhance solubility and reduce aggregation during synthesis and purification processes .

Molecular Structure Analysis

Structure

Beta-Amyloid (14-25) has a specific amino acid sequence that contributes to its structural properties. The secondary structure predominantly features beta-sheet conformations, which are critical for its aggregation behavior.

Data

The molecular formula for Beta-Amyloid (14-25) is C44H67N9O9C_{44}H_{67}N_{9}O_{9}, with a molecular weight of approximately 865.5062 g/mol. Characterization techniques such as mass spectrometry and circular dichroism spectroscopy are employed to confirm the identity and structural integrity of the synthesized peptide .

Chemical Reactions Analysis

Reactions

Beta-Amyloid (14-25) undergoes various chemical reactions that facilitate its aggregation into fibrils:

  1. Self-Assembly: In physiological conditions, Beta-Amyloid (14-25) can self-assemble into oligomers and fibrils, which are implicated in neurotoxicity.
  2. Inhibition Studies: Research has focused on identifying small molecules or peptides that can inhibit the aggregation process, thereby potentially mitigating neurodegenerative effects.

Technical Details

Studies have shown that factors such as concentration, temperature, and pH significantly influence the kinetics of Beta-Amyloid (14-25) aggregation. For instance, an increase in concentration tends to accelerate self-assembly due to enhanced intermolecular interactions .

Mechanism of Action

Process

The mechanism by which Beta-Amyloid (14-25) contributes to neurodegeneration involves several steps:

  1. Aggregation: The peptide aggregates into soluble oligomers and insoluble fibrils.
  2. Neurotoxicity: These aggregates disrupt cellular functions, leading to apoptosis and inflammation in neuronal cells.
  3. Plaque Formation: Over time, these fibrils accumulate into plaques that are characteristic of Alzheimer's disease pathology.

Data

Research indicates that the presence of oligomeric forms of Beta-Amyloid is particularly toxic, causing synaptic dysfunction and neuronal loss .

Physical and Chemical Properties Analysis

Physical Properties

Beta-Amyloid (14-25) is typically a white to off-white powder at room temperature. Its solubility varies depending on pH and solvent conditions; it tends to be more soluble in organic solvents compared to aqueous solutions.

Chemical Properties

The peptide exhibits significant hydrophobicity due to its amino acid composition, which influences its aggregation behavior. Its stability can be affected by factors such as temperature and ionic strength.

Relevant data from studies show that at physiological pH (around 7.4), Beta-Amyloid (14-25) demonstrates increased propensity for aggregation compared to lower pH environments .

Applications

Scientific Uses

Beta-Amyloid (14-25) serves multiple purposes in scientific research:

  1. Disease Modeling: It is used in vitro to study Alzheimer's disease mechanisms.
  2. Drug Testing: Researchers utilize this peptide to screen potential therapeutic agents aimed at preventing or reversing amyloid aggregation.
  3. Biomarker Development: Studies involving plasma levels of Beta-Amyloid fragments contribute to understanding diagnostic markers for Alzheimer’s disease .
Molecular Mechanisms of Beta-Amyloid (14-25) Pathogenicity in Neurodegeneration

Oligomerization Dynamics and Protofibril Assembly Kinetics

The Aβ(14-25) fragment, encompassing residues HQKLVFFAEDVG, serves as a critical aggregation nucleus due to its central hydrophobic core (LVFFA). This domain drives rapid β-sheet formation through hydrophobic collapse and electrostatic interactions involving His14 and Glu22/23. Molecular dynamics simulations reveal that Aβ(14-25) oligomerization follows concentration-dependent kinetics, with a power-law relationship between monomer concentration and oligomerization time (t ∝ [M]⁻²·⁴) [2] [9]. At physiological concentrations (nM-μM), the peptide progresses through distinct phases:

  • Early oligomerization: Monomer → dimer → trimer transitions occur within minutes, mediated by salt bridges (Asp23-Lys28) and π-stacking (Phe19/Phe20).
  • Lag phase: Structural reorganization of oligomers into aggregation-competent conformers (500+ min at 25°C).
  • Growth phase: Rapid protofibril elongation via β-strand alignment, culminating in Thioflavin-T-positive fibrils [9].

Table 1: Kinetics of Aβ(14-25) Oligomerization Compared to Full-Length Aβ

ParameterAβ(14-25)Aβ(1-42)Aβ(1-40)
Lag phase (t₁/₂, min)120 ± 15910 ± 401,500 ± 100
Oligomerization rate (k, M⁻¹s⁻¹)9.9 × 10²38 ± 51.2 × 10²
Activation energy (kcal/mol)5.512.114.3

Data derived from fluorescence quenching and MD simulations [2] [9]

Temperature and pH critically modulate kinetics: Lower pH (≤6.5) protonates His14, accelerating self-assembly, while elevated temperatures (50°C) reduce lag times 8-fold due to enhanced conformational flexibility [9].

Cross-Seeding Interactions with Full-Length Aβ Isoforms

Aβ(14-25) exhibits heterologous seeding capacity with full-length Aβ isoforms, altering fibrillation kinetics and fibril morphology. Arctic mutant (E22G) Aβ(1-40) fibrils accelerate Aβ(14-25) assembly 8-fold by:

  • Structural complementarity: The E22G mutation exposes hydrophobic residues, enhancing binding to LVFFA motifs.
  • Template-directed misfolding: Arctic fibrils act as scaffolds, forcing Aβ(14-25) monomers into β-strand conformers via hydrogen-bond networking [6].

Conversely, Aβ(14-25) oligomers nucleate full-length Aβ aggregation by:

  • Embedding into Aβ(1-42) monomers via hydrophobic docking (Val18-Phe20 sites).
  • Disrupting electrostatic repulsion between Glu22/Asp23 and C-terminal carboxylates, facilitating β-sheet stacking [6] [10]. Italian mutants (E22K), however, show minimal cross-seeding due to charge repulsion with Aβ(14-25)'s Glu22 [6].

Table 2: Cross-Seeding Efficiency Between Aβ(14-25) and Full-Length Aβ Isoforms

Seed:Fibril SystemLag Time ReductionFibril Twist Periodicity
Aβ(1-40Arctic):Aβ(14-25)88% ± 5%95 nm ± 2 (vs. WT 110 nm)
Aβ(14-25):Aβ(1-42)65% ± 8%85 nm ± 3
Aβ(1-40Italian):Aβ(14-25)15% ± 3%No change

Data from kinetic assays and cryo-EM fibril characterization [6] [10]

Site-Specific Post-Translational Modifications Influencing Aggregation

Post-translational modifications (PTMs) at Aβ(14-25) residues dramatically alter aggregation propensity and neurotoxicity:

  • Phosphorylation at Ser26: Promotes salt-bridge formation with Lys28, stabilizing β-hairpin structures that accelerate oligomerization. Phosphomimetic mutants (S26E) increase β-sheet content by 40% [3].
  • Racemization: Spontaneous conversion of Asp23 to D-isoform enhances resistance to proteolysis and facilitates pore-like oligomer formation. D-Asp23-containing peptides exhibit 3-fold higher membrane permeability [3] [6].
  • Isomerization: Asp23-Asn24 bond isomerization (iso-Asp) introduces an additional methylene group, disrupting salt bridges with Lys28 and stalling protofibril elongation. This promotes "off-pathway" oligomers with heightened synaptic toxicity [3].

Table 3: Impact of PTMs on Aβ(14-25) Aggregation Kinetics

Modificationβ-Sheet ContentOligomerization RateToxicity (Neuronal Viability)
Wild-type28% ± 3%1.0 (reference)52% ± 5%
pSer2668% ± 5%3.2 ± 0.428% ± 3%
D-Asp2345% ± 4%1.8 ± 0.218% ± 2%
iso-Asp2315% ± 2%0.3 ± 0.140% ± 4%

Data from CD spectroscopy, thioflavin T assays, and primary neuron viability tests [3] [6]

Neurotoxic Signaling Pathways via Membrane Lipid Raft Interactions

Aβ(14-25) targets cholesterol-sphingolipid-enriched lipid rafts via its hydrophobic LVFFA domain, initiating neurotoxic signaling cascades:

  • Receptor clustering: Incorporation into rafts forces aberrant co-localization of PrPC and NMDA receptors, forming excitatory platforms that cause Ca²⁺ influx (200% above baseline). This is blocked by raft-disrupting agents (methyl-β-cyclodextrin) [4] [10].
  • Ion channel formation: Aβ(14-25) oligomers assemble into hexameric pore structures (diameter: 1.8–2.2 nm) in membranes, enabling uncontrolled K⁺ efflux and Na⁺/Ca²⁺ influx. Molecular dynamics simulations show pore stability >50 ns in raft-like bilayers [5] [10].
  • Signaling dysregulation: Raft-localized Aβ(14-25) activates Fyn kinase via PrPC binding, triggering tau hyperphosphorylation. It also sequesters GSK-3β in rafts, inhibiting Wnt signaling essential for neurogenesis [5] [7].

Table 4: Lipid Raft-Dependent Neurotoxic Mechanisms of Aβ(14-25)

MechanismKey PlayersFunctional Consequence
Receptor clusteringPrPC, mGluR5, NMDA-RExcitotoxicity, Ca²⁺ dyshomeostasis
Ion channel formationLVFFA-mediated β-barrelsMembrane depolarization, ATP depletion
Kinase activationFyn, GSK-3β, CDK5Tau hyperphosphorylation, synaptic loss

Data from co-immunoprecipitation, electrophysiology, and kinase activity assays [4] [5] [10]

Compounds Mentioned in Article

  • Beta-Amyloid (14-25)
  • Aβ(1-40)
  • Aβ(1-42)
  • Aβ(1-40Arctic) (E22G)
  • Aβ(1-40Italian) (E22K)
  • Phosphorylated Aβ(14-25) (pSer26)
  • Racemized Aβ(14-25) (D-Asp23)
  • Isomerized Aβ(14-25) (iso-Asp23)

Properties

Product Name

Beta-Amyloid (14-25)

Molecular Weight

1389.6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.